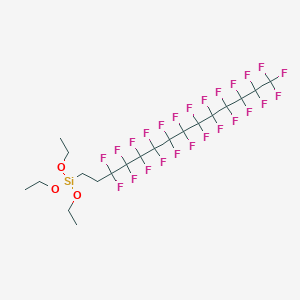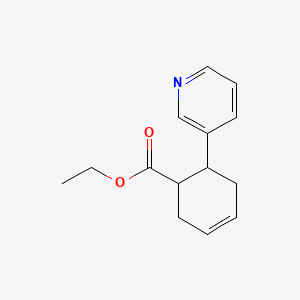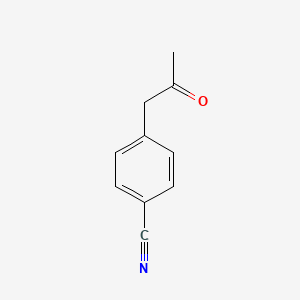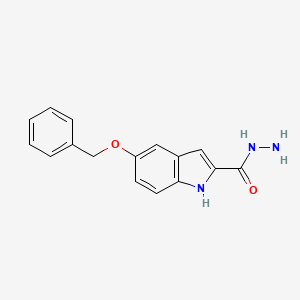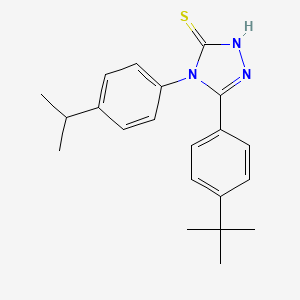![molecular formula C13H14N2O2S B1607977 Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate CAS No. 4766-56-7](/img/no-structure.png)
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate, also known as EOC or Carbendazim, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EOC is commonly used as a fungicide in agriculture, but it also has potential applications in medical and biochemical research.
作用机制
The mechanism of action of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is not fully understood, but it is believed to work by inhibiting the synthesis of microtubules, which are essential for cell division. This leads to the disruption of cell growth and proliferation, ultimately resulting in cell death. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal and antibacterial properties.
Biochemical and Physiological Effects:
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Aspergillus, Fusarium, and Penicillium species. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been shown to have antiviral activity against several viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
实验室实验的优点和局限性
One of the main advantages of using Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a useful tool for researchers studying the mechanisms of microbial growth and proliferation. However, one limitation of using Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is its potential toxicity to human cells. Careful control of dosage and exposure time is necessary to ensure that the results of experiments are not affected by cytotoxic effects.
未来方向
There are several potential future directions for research involving Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. One area of interest is the development of new drugs based on the chemical structure of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. Researchers are also investigating the use of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, there is ongoing research into the mechanisms of action of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate, which may lead to the discovery of new targets for drug development.
合成方法
The synthesis of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate involves the reaction of 2-aminobenzothiazole with ethyl carbamate in the presence of a catalyst such as zinc chloride. The resulting product is then treated with formaldehyde to form Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. The synthesis of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been extensively used in scientific research due to its unique chemical properties. It has been shown to possess antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate involves the reaction of 3-methylbenzothiophene-2-carbaldehyde with ethyl carbamate in the presence of a catalyst to form the desired product.", "Starting Materials": [ "3-methylbenzothiophene-2-carbaldehyde", "ethyl carbamate", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methylbenzothiophene-2-carbaldehyde and ethyl carbamate in a suitable solvent.", "Step 2: Add a catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent and dry under vacuum to obtain Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate." ] } | |
CAS 编号 |
4766-56-7 |
产品名称 |
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate |
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC 名称 |
ethyl N-[(3-methyl-1-benzothiophen-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-14-8-12-9(2)10-6-4-5-7-11(10)18-12/h4-8H,3H2,1-2H3,(H,15,16) |
InChI 键 |
FZXMLXRQTKTENM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
规范 SMILES |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)

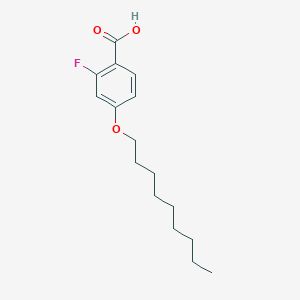

![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)
